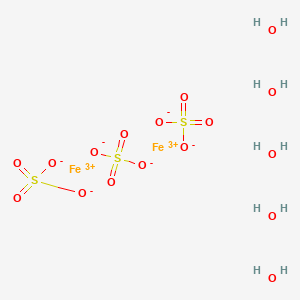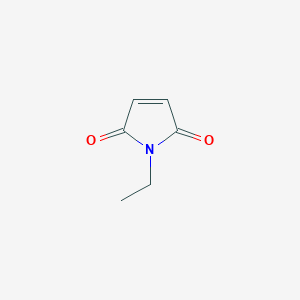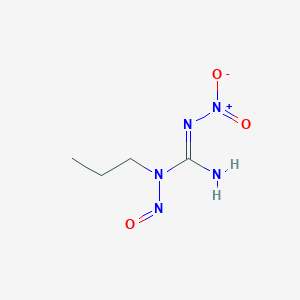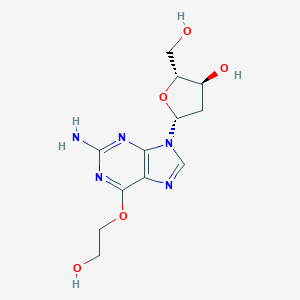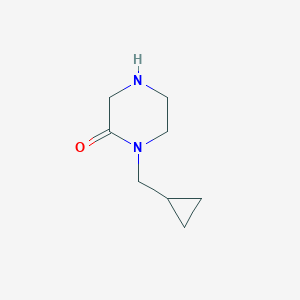
4-Fluoronicotinic acid
Übersicht
Beschreibung
4-Fluoronicotinic acid is a compound that has garnered attention due to its utility in various chemical syntheses and applications in pharmaceuticals. It is characterized by the presence of a fluorine atom, which is highly electronegative and forms a strong polarized bond with carbon, influencing the physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of derivatives of fluoronicotinic acid often involves complex reactions. For instance, a practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a pharmaceutical intermediate, has been achieved through a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole . Another synthesis route for 4-aminonicotinic acid, an intermediate for cardiovascular and cerebrovascular drugs, starts from isoquinoline and involves a four-step process including oxidation, intramolecular dehydration, ammonolysis, and Hofmann rearrangement .
Molecular Structure Analysis
The molecular structure of fluoronicotinic acid derivatives can be quite diverse. For example, coordination compounds of 4-fluorophenoxyacetic acid with copper(II) exhibit a tetragonally distorted octahedral coordination sphere, with various bonding patterns and crystal structures . The structural diversity is also evident in metal-organic frameworks and supramolecular networks derived from 5-fluoronicotinic acid, which display a range of topologies and bonding interactions .
Chemical Reactions Analysis
Fluoronicotinic acid and its derivatives participate in a variety of chemical reactions. Nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines has been demonstrated, leading to the formation of hydrazones . Additionally, 4-fluorobenzoic acid has been used to form co-crystals and salts with heteroaromatic nitrogenous bases, highlighting the reactivity of the fluorine atom in intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoronicotinic acid derivatives are influenced by the fluorine atom. The strong fluorine-carbon bond contributes to the stability and reactivity of these compounds. For instance, fluoro amino acids, including those derived from fluoronicotinic acid, show improved stability and altered activity when incorporated into proteins . The magnetic and luminescent properties of metal-organic frameworks and coordination compounds derived from fluoronicotinic acid have also been investigated, demonstrating the versatility of these compounds in various applications .
Wissenschaftliche Forschungsanwendungen
-
Metal-Organic Frameworks (MOFs) and Coordination Polymers
- 4-Fluoronicotinic acid has been used as a building block in the generation of topologically diverse metal-organic and supramolecular Ni, Co, and Cd networks .
- The method involves a hydrothermal method from the metal(II) nitrates, 5-fluoronicotinic acid, and an optional ancillary 1,10-phenanthroline (phen) or 2,2′-biimidazole (H2biim) ligand .
- The structures range from the intricate 3D metal-organic framework (MOF) to the 1D coordination polymers, and the discrete 0D monomers . The structures are further extended into various H-bonded networks .
- The topological analysis of the underlying coordination and H-bonded nets revealed a very rare 3,6T10 MOF topology, a parallel 2D+2D interpenetration of the sql nets, a topologically unique double chain, a simple 2C1 topology, and a pcu (alpha-Po primitive cubic) topology .
-
Peptide Radiolabeling
- 4-Fluoronicotinic acid has been used in the field of nuclear medicine for the radiolabeling of peptides .
- The method involves a fully automated batch production to radiolabel three peptides (YGGFL, cRGDyK, and Pyr-QKLGNQWAVGHLM) from fluorine-18 using the ELIXYS FLEX/CHEM® radiosynthesizer in a two-step process . First, the prosthetic group, 6- [ 18 F]fluoronicotinyl-2,3,5,6-tetrafluorophenyl ester ( [ 18 F]FPy-TFP) was synthesized and subsequently attached to the peptide .
-
Material Science
-
Radiolabeling of Peptidomimetics
- 4-Fluoronicotinic acid has been used in the field of nuclear medicine for the radiolabeling of peptidomimetics .
- The method involves a fully automated two-step radiosynthesis of [ 18 F]DCFPyL, a ligand targeting the prostate specific membrane antigen (PSMA), using the GE FASTlab™ platform . First, the prosthetic group, 6- [ 18 F]fluoronicotinyl-2,3,5,6-tetrafluorophenyl ester ( [ 18 F]F-Py-TFP) was synthesized and subsequently attached to the peptide .
- The [ 18 F]DCFPyL was synthesized in 56 minutes with an overall end of synthesis yield as high as 37% using solid phase extraction (SPE) purification .
-
Green Chemistry
Safety And Hazards
When handling 4-Fluoronicotinic acid, it is recommended to wear personal protective equipment, including face protection . It is also advised to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as well as dust formation .
Eigenschaften
IUPAC Name |
4-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIVUIKWHBNGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376590 | |
| Record name | 4-fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoronicotinic acid | |
CAS RN |
152126-33-5 | |
| Record name | 4-Fluoro-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152126-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




